![molecular formula C26H28N2O B12624946 Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone CAS No. 918482-22-1](/img/structure/B12624946.png)
Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and phenyl groups attached to the piperazine ring. This unique structure contributes to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can enhance cognitive function .
類似化合物との比較
Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone can be compared with other piperazine derivatives, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: Known for its analgesic properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities.
特性
CAS番号 |
918482-22-1 |
|---|---|
分子式 |
C26H28N2O |
分子量 |
384.5 g/mol |
IUPAC名 |
phenyl-[4-[[4-(2-phenylethyl)piperazin-1-yl]methyl]phenyl]methanone |
InChI |
InChI=1S/C26H28N2O/c29-26(24-9-5-2-6-10-24)25-13-11-23(12-14-25)21-28-19-17-27(18-20-28)16-15-22-7-3-1-4-8-22/h1-14H,15-21H2 |
InChIキー |
BJWLYOBJIMQZMR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)
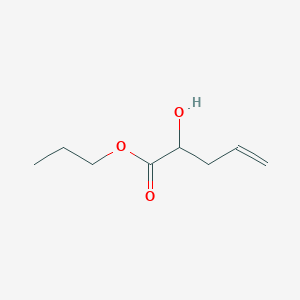
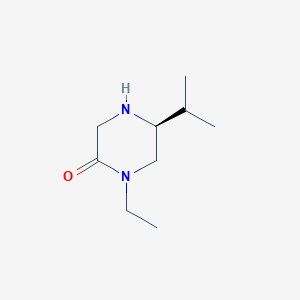
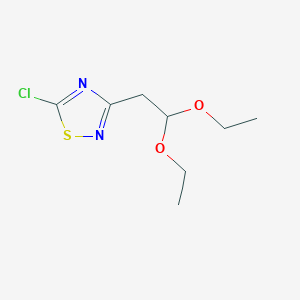
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
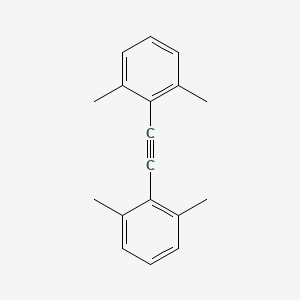
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
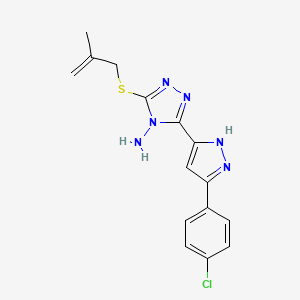
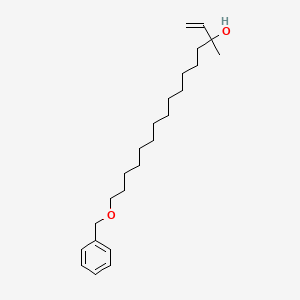
![(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12624953.png)
